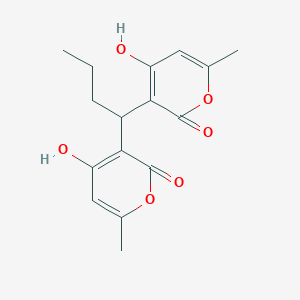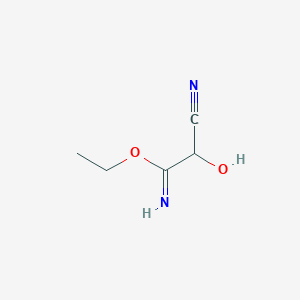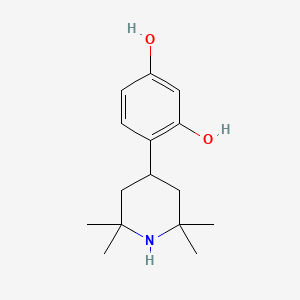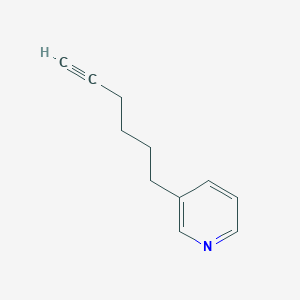
Pyridine, 3-(5-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(5-hexynyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). Pyridine derivatives are significant in various fields due to their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation of 1,5-dicarbonyl Compounds: This method involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar through fractional distillation.
Catalytic Reactions: Industrial synthesis of pyridine derivatives often involves catalytic reactions, such as the vapor-phase catalytic reaction of acetylene and ammonia.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine-N-oxides.
Reduction: Pyridine derivatives can be reduced to form piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic substitution reactions, such as bromination and sulfonation.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of pyridine derivatives.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Bromination reactions use bromine, while sulfonation reactions use fuming sulfuric acid in the presence of mercury(II) ions.
Major Products:
Pyridine-N-oxide: Formed from the oxidation of pyridine derivatives.
Piperidine Derivatives: Formed from the reduction of pyridine derivatives.
Bromopyridine and Pyridine-Sulfonic Acid: Formed from bromination and sulfonation reactions, respectively.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and are used in the synthesis of various heterocyclic compounds .
Biology: Pyridine derivatives are used in the study of enzyme mechanisms and as probes for biological systems. They are also used in the synthesis of biologically active molecules .
Medicine: Pyridine derivatives are found in many pharmaceuticals, including antihistamines, antimalarials, and anticancer agents. Their unique chemical properties make them valuable in drug design and development .
Industry: Pyridine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also used in the manufacture of dyes, rubber chemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of pyridine derivatives involves their interaction with various molecular targets, such as enzymes and receptors. Pyridine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The specific mechanism depends on the structure of the pyridine derivative and its target .
Comparación Con Compuestos Similares
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic aromatic compound with a benzene ring fused to a pyridine ring.
Uniqueness of Pyridine, 3-(5-hexynyl)-: Pyridine, 3-(5-hexynyl)- is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, making it valuable in the synthesis of complex molecules .
Propiedades
Número CAS |
91131-91-8 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-hex-5-ynylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2 |
Clave InChI |
ZPNMIJROKNJXFS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
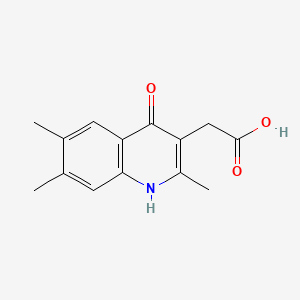
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

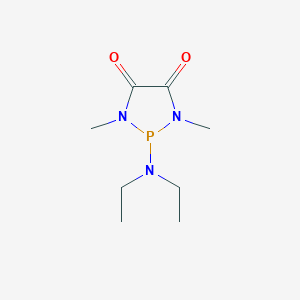

![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)

